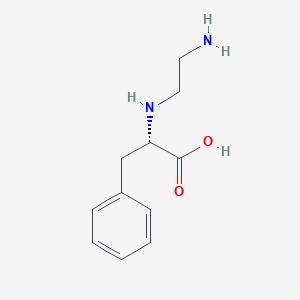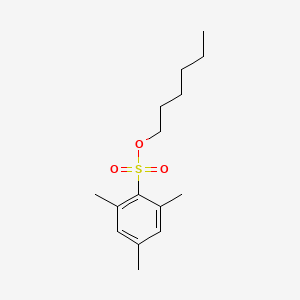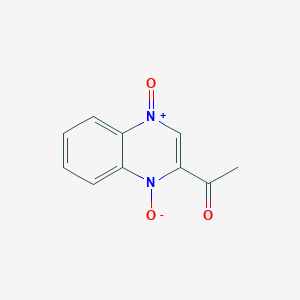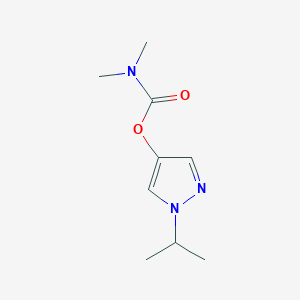
N-(2-Aminoethyl)-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-L-phenylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an aminoethyl group attached to the phenylalanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with ethylenediamine under specific conditions. One common method includes the use of protecting groups to prevent unwanted side reactions. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified using techniques like recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic synthesis. These methods are optimized for higher yields and cost-effectiveness, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a metal catalyst.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines .
Applications De Recherche Scientifique
N-(2-Aminoethyl)-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing biochemical processes such as protein synthesis and metabolic pathways. The aminoethyl group allows it to form hydrogen bonds and interact with other molecules, thereby modulating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Aminoethyl)piperazine
- N-(2-Aminoethyl)morpholine
- N-(2-Aminoethyl)-1-aziridineethanamine
Uniqueness
N-(2-Aminoethyl)-L-phenylalanine is unique due to its specific structure, which combines the properties of phenylalanine with an aminoethyl group. This combination allows it to participate in a broader range of chemical reactions and biological interactions compared to similar compounds .
Propriétés
Numéro CAS |
81225-90-3 |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
(2S)-2-(2-aminoethylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H16N2O2/c12-6-7-13-10(11(14)15)8-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2,(H,14,15)/t10-/m0/s1 |
Clé InChI |
KVJUERBFLQRRHG-JTQLQIEISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCCN |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B14428714.png)






![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)


![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)

